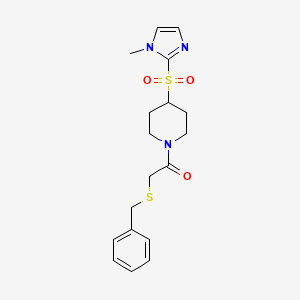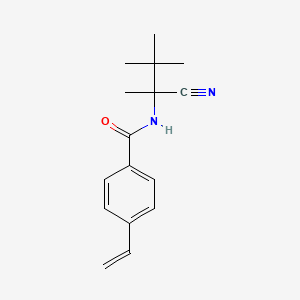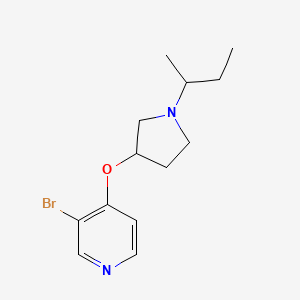
3-Bromo-4-(1-butan-2-ylpyrrolidin-3-yl)oxypyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-4-(1-butan-2-ylpyrrolidin-3-yl)oxypyridine is a chemical compound that belongs to the class of pyridine derivatives. It is a potent inhibitor of protein kinase B (PKB) and has been studied for its potential therapeutic applications in various diseases.
作用机制
The mechanism of action of 3-Bromo-4-(1-butan-2-ylpyrrolidin-3-yl)oxypyridine involves the inhibition of this compound activity. This compound, also known as Akt, is a serine/threonine protein kinase that plays a crucial role in various cellular processes such as cell proliferation, survival, and metabolism. This compound is activated by phosphorylation at two sites, Thr308 and Ser473, by upstream kinases such as phosphoinositide-dependent kinase 1 (PDK1) and mammalian target of rapamycin complex 2 (mTORC2). Once activated, this compound phosphorylates downstream targets such as glycogen synthase kinase-3 (GSK-3), Bad, and forkhead box O (FOXO) transcription factors.
Biochemical and Physiological Effects:
Inhibition of this compound activity by this compound can lead to various biochemical and physiological effects. In cancer cells, inhibition of this compound activity can lead to the suppression of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. In diabetes, inhibition of this compound activity can improve insulin sensitivity and glucose uptake in skeletal muscle and adipose tissue. In Alzheimer's disease, inhibition of this compound activity can prevent neuronal cell death and improve cognitive function.
实验室实验的优点和局限性
One of the advantages of using 3-Bromo-4-(1-butan-2-ylpyrrolidin-3-yl)oxypyridine in lab experiments is its potency and selectivity for this compound inhibition. It has been shown to have an IC50 value of 0.3 μM for this compound inhibition, which is much lower than other this compound inhibitors such as LY294002 and wortmannin. Another advantage is its relatively easy synthesis method and high yield of the product. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the study of 3-Bromo-4-(1-butan-2-ylpyrrolidin-3-yl)oxypyridine. One direction is to explore its potential therapeutic applications in other diseases such as cardiovascular diseases, neurological disorders, and autoimmune diseases. Another direction is to investigate its combination therapy with other drugs or treatments to enhance its efficacy and reduce potential side effects. Additionally, further studies are needed to elucidate the detailed mechanism of this compound inhibition by this compound and its downstream signaling pathways.
合成方法
The synthesis of 3-Bromo-4-(1-butan-2-ylpyrrolidin-3-yl)oxypyridine involves the reaction of 3-bromo-4-hydroxy pyridine with 1-butan-2-ylamine in the presence of triethylamine and 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction is carried out at room temperature for several hours, and the resulting product is purified by column chromatography. The yield of the product is typically around 50%.
科学研究应用
3-Bromo-4-(1-butan-2-ylpyrrolidin-3-yl)oxypyridine has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and Alzheimer's disease. It has been shown to inhibit the activity of this compound, which is involved in various cellular processes such as cell proliferation, survival, and metabolism. Inhibition of this compound activity by this compound can lead to the suppression of tumor growth, improvement of insulin sensitivity, and prevention of neuronal cell death.
属性
IUPAC Name |
3-bromo-4-(1-butan-2-ylpyrrolidin-3-yl)oxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O/c1-3-10(2)16-7-5-11(9-16)17-13-4-6-15-8-12(13)14/h4,6,8,10-11H,3,5,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGHXTKTWTBZCJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1CCC(C1)OC2=C(C=NC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl 4-[(4-bromo-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate](/img/structure/B2877286.png)
![4-chloro-N-[2-([1,2,4]triazolo[4,3-a]quinoxalin-4-yloxy)phenyl]benzamide](/img/structure/B2877287.png)
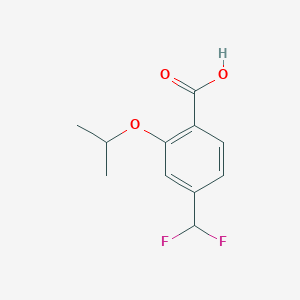
![4-[2-(Acetylamino)-3-oxobutyl]phenyl acetate](/img/structure/B2877291.png)
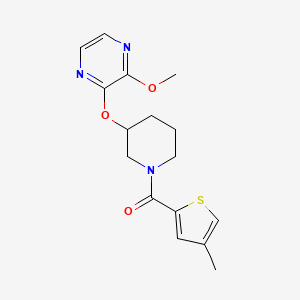
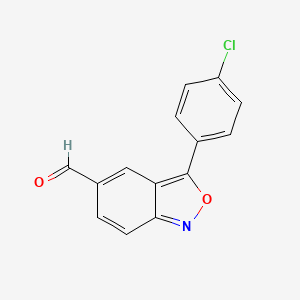
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2877298.png)
![5-((3-Bromophenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2877299.png)

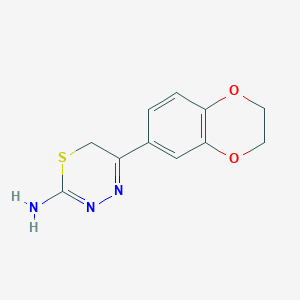

![Tert-butyl 4-{[methyl(propyl)carbamoyl]amino}piperidine-1-carboxylate](/img/structure/B2877304.png)
